![molecular formula C11H10ClF2NO B2755448 2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone CAS No. 478258-78-5](/img/structure/B2755448.png)

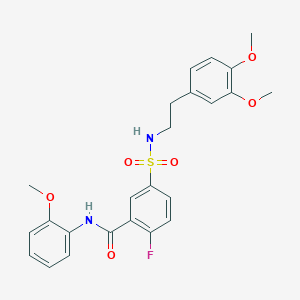

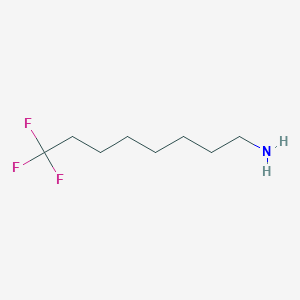

2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone, also known as Difluoro-2-Chloro-1-Isoquinoline, is a heterocyclic compound with a variety of applications in organic synthesis, pharmaceuticals, and materials science. The unique fluorine and chlorine atom substituents on the isoquinoline ring system give the molecule a range of properties that make it useful in a number of fields.

Applications De Recherche Scientifique

Novel Synthetic Methods

Researchers have developed novel methods for the synthesis of isoquinoline derivatives, highlighting the flexibility and utility of these compounds in synthetic organic chemistry. For instance, a study describes the conversion of 2-benzylamino-1-phenyl-ethanones into isoquinolinium perchlorates and further into isoquinolin-1-ones, showcasing a method for the generation of isoquinoline structures through cyclization and oxidation reactions (Coşkun & Kızılkuşak, 2005).

Electrophilic Reactions and Activation

Another study investigates the superacidic activation of isoquinolinols, leading to selective ionic hydrogenation and electrophilic reactions that produce tetrahydro-isoquinolinones. This work underlines the reactivity of isoquinoline derivatives under strongly acidic conditions, providing insights into their chemical behavior and potential for generating new compounds (Koltunov et al., 2002).

Molecular Complexes and Hydrogen Bonding

Research on the formation of molecular complexes with isoquinoline derivatives reveals the importance of hydrogen bonding in determining the structure and properties of these complexes. A particular study on the complexes of picolines with chloranilic acid highlights the role of bifurcated hydrogen bonds in stabilizing these structures, which could have implications for the design of materials and pharmaceuticals (Adam et al., 2010).

Antioxidant and Anti-diabetic Agents

The potential biological activities of chloroquinoline derivatives, including antioxidant and anti-diabetic properties, have been explored. Studies demonstrate that these compounds exhibit significant antioxidant activity and show promise as anti-diabetic agents by inhibiting glycogen phosphorylase, a key enzyme in glucose metabolism (Murugavel et al., 2017).

Spectroscopic and Structural Analysis

Comprehensive spectroscopic and structural analysis of novel isoquinoline derivatives provides valuable information about their electronic structure, absorption spectra, and nonlinear optical properties. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in materials science and photonics (Halim & Ibrahim, 2017).

Propriétés

IUPAC Name |

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2-difluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF2NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECVHGUVQKWSGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2755365.png)

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2755369.png)

![N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2755372.png)

![4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B2755375.png)

![9-(4-bromophenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755382.png)

![4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2755388.png)